c-Met Kinase Inhibition: Potency Advantage Over Quinoline-Based Analogues
Pyrazolo[1,5-a]quinoline derivatives exhibit potent c-Met enzymatic inhibition with IC50 values ranging from 0.25 to 10.30 nM, representing a >100-fold improvement over typical quinoline-based c-Met inhibitors (e.g., quinoline derivative IC50 ~1.5 μM) [1]. This potency advantage is further reflected in cellular activity against prostate PC-3 cells (IC50 0.19–8.62 μM) [1].
| Evidence Dimension | c-Met kinase enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 range 0.25–10.30 nM |
| Comparator Or Baseline | Quinoline derivative c-Met inhibitor (IC50 ~1.5 μM) |
| Quantified Difference | ~100-fold to 6000-fold more potent |
| Conditions | In vitro c-Met enzymatic assay |
Why This Matters
This high potency enables lower dosing and potentially reduces off-target effects in c-Met-driven cancer models, making pyrazolo[1,5-a]quinoline a superior starting point for kinase inhibitor development.
- [1] Bentham Science. Using Cyclic Ketones to Synthesize New 3,5,6,7,8,9-Hexahydropyrazolo[1,5-a]quinoline Derivatives with Antiproliferative Activities: Morphological Studies. 2025. View Source
